![molecular formula C11H14N2O2 B14422198 Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl- CAS No. 79967-93-4](/img/structure/B14422198.png)
Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry. This specific derivative features an ethoxyethyl group and a phenyl group attached to the nitrogen atoms of the urea molecule, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxyethyl or phenyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. For example, it may inhibit certain enzymes or interact with proteins to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, ethyl-: A simpler derivative with an ethyl group attached to the nitrogen atom.
N-Substituted ureas: A broad class of compounds with various alkyl or aryl groups attached to the nitrogen atoms
Uniqueness
Urea, N-[2-(ethenyloxy)ethyl]-N’-phenyl- is unique due to the presence of both an ethoxyethyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other urea derivatives may not fulfill .
Eigenschaften
CAS-Nummer |
79967-93-4 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-(2-ethenoxyethyl)-3-phenylurea |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-9-8-12-11(14)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,14) |
InChI-Schlüssel |
MZMKQJXCDONGIN-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCNC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


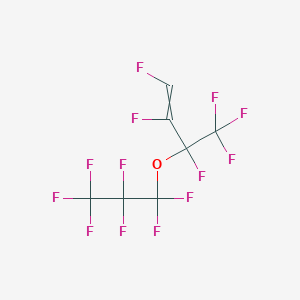
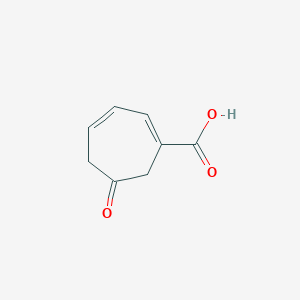
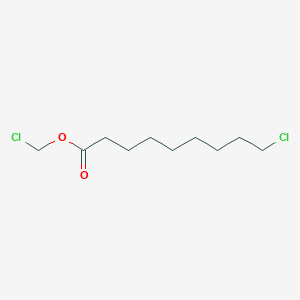

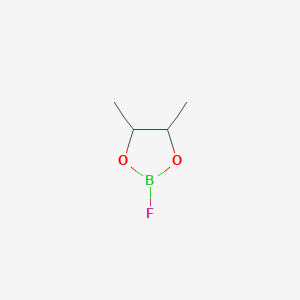
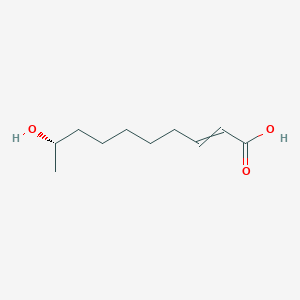

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

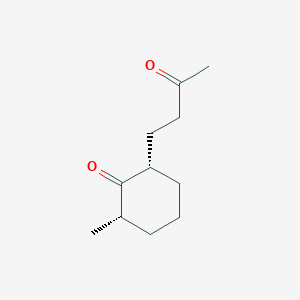
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
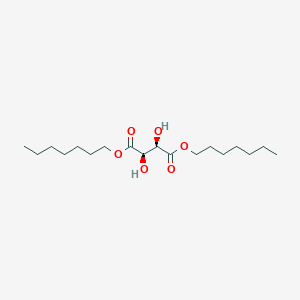
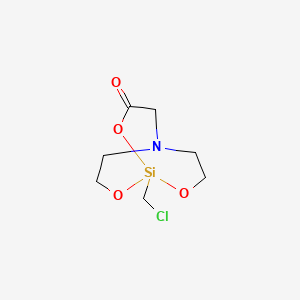
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
